N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide
Description
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-iodophenyl group and an ethoxyethyl-pyridazine moiety. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is functionalized at the 6-position with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZRWJHGAMBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.5 g/mol
- CAS Number : 920249-39-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to bind effectively, potentially inhibiting or modulating the activity of these targets. The presence of the pyridazine ring and ethoxyphenyl group enhances its affinity for biological macromolecules.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting cell growth in various cancer cell lines, including breast cancer and lymphoma. The mechanism involves downregulation of key proteins involved in tumor progression, such as dihydrofolate reductase (DHFR) .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, the inhibition of inosine monophosphate dehydrogenase (IMPDH) has been documented for related benzamide compounds, leading to reduced cell proliferation .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that this compound can reduce the viability of cancer cells by inducing apoptosis. This was observed in several assays where treated cells showed increased markers for programmed cell death.
- Animal Models : In vivo studies using animal models have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups. The results suggest potential for therapeutic use in oncology .
Comparative Analysis with Related Compounds
To better understand the efficacy and potential applications of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-methoxybenzamide | 407.5 g/mol | Moderate antitumor effects | Similar structure with methoxy substitution |
| N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-fluorobenzamide | 408.5 g/mol | High IMPDH inhibition | Enhanced potency due to fluorine substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) :
- Core Structure : Benzamide with a 4-iodophenyl group.
- Key Differences : The substituent at the benzamide nitrogen is a piperidine-benzyl group instead of the ethoxyethyl-pyridazine chain.
- Biological Relevance : 4-IBP is a sigma receptor ligand, highlighting the role of iodinated benzamides in modulating receptor activity .
Pyridazine-Containing Analogs
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Core Structure: Ethyl benzoate with a phenethylamino-pyridazine substituent. Key Differences: These compounds lack the 4-iodobenzamide group but share the pyridazine heterocycle. The ethoxyethyl linker in the target compound may enhance solubility compared to the phenethylamino group in I-6230/I-6232 .
Sulfonamide Analogs
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-iodobenzene-1-sulfonamide: Core Structure: Sulfonamide with a 4-iodophenyl group and ethoxypyridazine moiety. receptor binding) .
Structural and Functional Data Table
*Molecular weights calculated based on structural formulas.
Key Research Findings and Implications
Role of Iodine : The 4-iodo substituent in the target compound and analogs like 4-IBP may enhance binding to hydrophobic pockets in biological targets, as seen in sigma receptor ligands .
Pyridazine vs.
Linker Flexibility: The ethoxyethyl linker in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) relative to rigid phenethylamino groups in I-6230/I-6232 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
